1,1-Diethyl-prop-2-ynylamine hydrochloride
Description
Historical Perspectives on Propargylamine (B41283) Chemistry and its Evolution
The chemistry of propargylamines has evolved significantly over the past few decades, becoming a cornerstone in the synthesis of valuable organic molecules. researchgate.netphytojournal.com Initially, the preparation of these compounds involved multi-step processes like the alkylation of amines with propargyl halides or the addition of organometallic alkynyl reagents to imines. researchgate.net A major breakthrough in the field was the development of the A³ coupling reaction (Aldehyde-Alkyne-Amine), a one-pot, three-component reaction that provides an atom-economical and efficient route to a diverse range of propargylamines. phytojournal.comorganic-chemistry.orgorganic-chemistry.org This method, often catalyzed by various transition metals such as copper, gold, or silver, has broadened the accessibility and application of propargylamines in both academic and industrial research. organic-chemistry.orgorganic-chemistry.org
Structural Features and Reactivity Principles of Propargylamines
The distinct reactivity of propargylamines is derived from the interplay between the nitrogen atom of the amine and the carbon-carbon triple bond of the alkyne. This structure confers a unique chemical versatility, allowing these molecules to participate in a wide range of chemical transformations.
Propargylamines possess a dual chemical nature, capable of acting as both nucleophiles and electrophiles. The lone pair of electrons on the nitrogen atom gives the amine functionality its characteristic basicity and nucleophilicity, allowing it to react with various electrophiles. researchgate.netresearchgate.netresearchgate.net Conversely, the alkyne moiety can behave as an electrophile, particularly when activated by a metal catalyst, making it susceptible to attack by nucleophiles. This dual reactivity is fundamental to its utility in constructing complex molecular architectures.
The terminal alkyne group is a key reactive center in propargylamines. The sp-hybridized carbon atoms of the triple bond and the acidic terminal proton are involved in numerous reactions. This includes metal-catalyzed cross-coupling reactions (like the Sonogashira coupling), cycloadditions, and additions across the triple bond. acs.org The terminal proton can be readily removed by a base to generate a nucleophilic acetylide, which is a cornerstone of the A³ coupling mechanism and other C-C bond-forming reactions. rsc.org
Significance of 1,1-Diethyl-prop-2-ynylamine Hydrochloride as a Synthetic Building Block
1,1-Diethyl-prop-2-ynylamine, the free base of the hydrochloride salt, is a tertiary or α,α-disubstituted propargylamine. This specific substitution pattern has important implications for its synthetic applications. The presence of two ethyl groups at the α-position (the carbon adjacent to both the nitrogen and the alkyne) creates a quaternary carbon center, which is a valuable structural motif in many complex molecules.
The diethyl substitution provides significant steric bulk around the reactive propargylic position. This steric hindrance can influence the regioselectivity and stereoselectivity of reactions involving the adjacent alkyne and amine functionalities. While specific documented applications in peer-reviewed literature are sparse, its structure suggests it is a valuable intermediate for synthesizing sterically hindered and structurally complex nitrogen-containing compounds. As a tertiary amine, it is a key building block in reactions like the KA² coupling (Ketone-Alkyne-Amine), which is a variant of the A³ coupling used to produce propargylamines with a quaternary carbon center. acs.org The hydrochloride salt ensures enhanced stability, making it a readily available and storable precursor for various synthetic transformations.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 3234-64-8 | sielc.comsigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C7H13N | sielc.comsigmaaldrich.com |
| Molecular Weight | 111.19 g/mol | sielc.comsigmaaldrich.com |
| Synonyms | 3-Ethylpent-1-yn-3-amine | sielc.com |
| Reaction Type | Description | Significance |
|---|---|---|
| A³/KA² Coupling | Three-component reaction of an aldehyde/ketone, an amine, and a terminal alkyne to form propargylamines. | Atom-economical method for creating C-C and C-N bonds in a single step. acs.orgrsc.org |
| Cycloaddition Reactions | The alkyne moiety acts as a dipolarophile or dienophile in [3+2] or [4+2] cycloadditions to form various heterocycles. | Direct route to complex heterocyclic systems like pyrroles, oxazoles, and pyridines. acs.org |
| Sonogashira Coupling | Palladium-catalyzed cross-coupling of the terminal alkyne with aryl or vinyl halides. | Forms a C(sp)-C(sp²) bond, extending the carbon framework. sci-hub.se |
| Isomerization | Base- or metal-catalyzed isomerization of the alkyne to an allene (B1206475) or a conjugated diene. | Provides access to different classes of unsaturated compounds. |
| Mannich-type Reactions | The activated alkyne can react with iminium ions generated in situ. | A fundamental C-C bond-forming reaction in organic synthesis. |
Scope and Research Objectives of the Academic Inquiry
This article provides a focused examination of this compound within the broader context of propargylamine chemistry. The primary objectives are:
To review the historical development of propargylamine synthesis and its impact on the field of organic chemistry.
To dissect the fundamental structural and reactivity principles that govern the chemical behavior of propargylamines, focusing on the interplay of the amine and alkyne groups.
To highlight the specific structural characteristics of 1,1-Diethyl-prop-2-ynylamine and discuss its potential significance as a building block for sterically demanding molecular targets.
To present a concise overview of the general reaction classes applicable to this compound, thereby illustrating its synthetic potential.
This inquiry is based on established principles and documented reactions within the propargylamine class, providing a framework for understanding the utility of this specific, yet underexplored, chemical entity.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-ethylpent-1-yn-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-4-7(8,5-2)6-3;/h1H,5-6,8H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXIYGMOZPWDCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1593887-97-8 | |
| Record name | 3-ethylpent-1-yn-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1,1 Diethyl Prop 2 Ynylamine Hydrochloride
Classical Approaches to Propargylamine (B41283) Synthesisresearchgate.netorganic-chemistry.org
Traditional methods for the synthesis of propargylamines, including the target compound 1,1-Diethyl-prop-2-ynylamine, have long been established in the field of organic chemistry. These routes, while effective, often necessitate the use of stoichiometric, highly reactive reagents and may require stringent reaction conditions. researchgate.netnih.gov
Amination of Propargylic Halides, Phosphates, or Triflatesorganic-chemistry.org
One of the most direct and conventional methods for synthesizing tertiary propargylamines is the nucleophilic substitution reaction between a secondary amine and a propargylic electrophile. nih.govacs.org In the context of 1,1-Diethyl-prop-2-ynylamine, this involves the reaction of diethylamine (B46881) with a propargyl halide, such as propargyl bromide or chloride.
The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic methylene (B1212753) carbon of the propargyl halide, displacing the halide ion. This one-step process is a straightforward way to form the required carbon-nitrogen bond. However, a significant drawback of this method can be the formation of a quaternary ammonium (B1175870) salt as a byproduct, resulting from the further reaction of the newly formed tertiary amine with another molecule of the propargyl halide. google.com Careful control of stoichiometry and reaction conditions is often required to maximize the yield of the desired tertiary amine.
Table 1: Example of Amination of Propargyl Halide
| Reactant 1 | Reactant 2 | Product | Key Features |
|---|
Nucleophilic Addition of Acetylides to Imines and Derivativesresearchgate.netorganic-chemistry.orgacs.org
Another classical approach involves the addition of a metal acetylide to an imine or, more relevantly for tertiary amines, an iminium ion. uantwerpen.bepsu.edu To synthesize 1,1-Diethyl-prop-2-ynylamine, this pathway would require the formation of an Eschenmoser's salt-like reagent or another iminium ion derived from diethylamine, which then serves as the electrophile for the nucleophilic attack by an acetylide.
The acetylide nucleophile is typically generated by deprotonating a terminal alkyne (like acetylene) with a strong base, such as an organolithium reagent (e.g., n-BuLi) or a Grignard reagent. nih.govresearchgate.net These pre-formed metal acetylides are highly reactive but are also moisture-sensitive, necessitating anhydrous conditions and inert atmospheres. researchgate.netnih.gov This multi-step process, involving the separate preparation of the nucleophile and the electrophile, adds to the complexity of the synthesis compared to more modern one-pot procedures. uantwerpen.be
Advanced Multicomponent Coupling Reactions (MCRs)organic-chemistry.orgphytojournal.comrsc.orgresearchgate.netresearchgate.netdntb.gov.uanih.gov
In recent decades, multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis. researchgate.netphytojournal.com These reactions combine three or more starting materials in a single step to form a complex product, offering advantages such as high atom economy, operational simplicity, and reduced waste generation compared to traditional multi-step syntheses. phytojournal.comresearchgate.net
A³-Coupling Reactions (Aldehyde-Amine-Alkyne)organic-chemistry.orgphytojournal.comrsc.orgresearchgate.netresearchgate.netdntb.gov.uanih.gov
The A³-coupling reaction is a prominent example of an MCR and represents the most straightforward and widely used modern method for synthesizing propargylamines. phytojournal.comrsc.orgnih.gov This one-pot reaction involves the coupling of an aldehyde, an amine, and a terminal alkyne, typically catalyzed by a transition metal. phytojournal.comresearchgate.net For the specific synthesis of 1,1-Diethyl-prop-2-ynylamine, the reactants would be formaldehyde (B43269) (or a precursor like paraformaldehyde), diethylamine, and acetylene.
The generally accepted mechanism involves two key catalytic cycles. nih.gov First, the aldehyde and the secondary amine react to form an iminium ion in situ. Concurrently, the transition metal catalyst activates the terminal alkyne's C-H bond, making it more acidic and facilitating the formation of a metal acetylide intermediate. nih.govmdpi.com The nucleophilic metal acetylide then adds to the electrophilic iminium ion, yielding the final propargylamine product and regenerating the active catalyst. phytojournal.comnih.gov
Copper salts, particularly copper(I) halides like CuBr, CuI, or CuCl, are the most extensively used catalysts for A³-coupling reactions. researchgate.netnih.govpnas.org Copper catalysts are effective in activating the terminal alkyne C-H bond, leading to the formation of a copper acetylide intermediate. researchgate.netnih.gov These reactions can often be performed under mild conditions and are tolerant of a wide variety of functional groups on all three components. Numerous copper-based catalytic systems have been developed, including those using copper nanoparticles and copper complexes supported on various materials, which can offer advantages in terms of catalyst stability and recyclability. researchgate.netnih.gov
Table 2: Research Findings on Copper-Catalyzed A³-Coupling
| Catalyst System | Aldehyde | Amine | Alkyne | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| CuBr | Benzaldehyde | Piperidine | Phenylacetylene | Toluene | 92% | acs.org |
| CuCl | Benzaldehyde | Piperidine | Phenylacetylene | Toluene | 92% | nih.gov |
| Cu(II) Triflate | Various | Various | Various | None | High | organic-chemistry.org |
While less common than copper, silver salts have also been effectively employed as catalysts for A³-coupling reactions. dntb.gov.ua The first silver-catalyzed A³-coupling was reported using silver iodide (AgI) in water, demonstrating that high yields of propargylamines could be achieved. mdpi.comorganic-chemistry.org This method proved particularly effective for aliphatic aldehydes. mdpi.com More recently, magnetically recyclable silver nanocatalysts have been developed, which facilitate the reaction under mild conditions with high yields and allow for easy separation and reuse of the catalyst for multiple cycles. tandfonline.com The catalytic cycle is believed to be analogous to that of copper, involving the in situ formation of a silver acetylide species that reacts with the iminium ion. researchgate.net
Table 3: Research Findings on Silver-Catalyzed A³-Coupling
| Catalyst System | Aldehyde | Amine | Alkyne | Solvent | Yield | Key Feature |
|---|---|---|---|---|---|---|
| AgI | Various | Various | Various | Water | High | Effective for aliphatic aldehydes. mdpi.com |
| AgMNPs | Various | Various | Various | None | 91-98% | Magnetically recyclable catalyst. tandfonline.com |
The final step in producing the target compound is the formation of the hydrochloride salt. This is achieved by treating the synthesized 1,1-Diethyl-prop-2-ynylamine base with hydrochloric acid (HCl) in an appropriate solvent, leading to a simple acid-base reaction and precipitation of the desired salt.
Gold-Catalyzed A³-Coupling
The three-component coupling of an aldehyde, an amine, and an alkyne (A³-coupling) is a highly efficient method for synthesizing propargylamines. Gold catalysts have emerged as powerful tools for this transformation due to their unique reactivity. Gold(I) and Gold(III) complexes are effective in activating the C-H bond of terminal alkynes. For instance, a gold(III) salen complex has been shown to catalyze the A³ coupling reaction in water at 40°C, producing excellent yields. organic-chemistry.org
A formal homogeneous gold-catalyzed A³-coupling has been developed starting from benzyl (B1604629) alcohols, which are oxidized in situ to the corresponding aldehydes using MnO₂. mdpi.com This one-pot process is then followed by a multicomponent reaction catalyzed by HAuCl₄·3H₂O, yielding propargylamines in very good yields and short reaction times. mdpi.com Research has also demonstrated that molecular gold(I) acyclic diaminocarbene complexes are highly efficient catalysts for the synthesis of propargylamines under solvent-free and mild conditions. researchgate.net The use of gold catalysts is advantageous as it often allows for milder reaction conditions compared to other transition metals. mdpi.com
The general mechanism involves the formation of a gold acetylide intermediate, which then reacts with an iminium ion generated in situ from the aldehyde and amine. This versatility makes gold-catalyzed A³ coupling a significant strategy in the synthesis of complex propargylamines. mdpi.comresearchgate.net
Iron-Catalyzed A³-Coupling
Iron, being an earth-abundant and non-toxic metal, presents an economical and environmentally friendly alternative to precious metal catalysts. Various iron salts and complexes, particularly iron(III) chloride, have been found to efficiently catalyze the A³-coupling reaction. researchgate.net This method is notable for its effectiveness under neat (solvent-free) conditions and in the presence of air, which simplifies the experimental setup. researchgate.net
The iron-catalyzed reaction is particularly effective for coupling aliphatic aldehydes, which can be challenging substrates for other catalytic systems. researchgate.net The reaction proceeds smoothly without the need for any co-catalyst or activator. researchgate.net The proposed mechanism involves the activation of the terminal alkyne's C-H bond by the iron catalyst, facilitating the formation of an iron acetylide. This intermediate then undergoes a nucleophilic addition to the iminium ion formed from the aldehyde and amine.
Table 1: Comparison of Iron-Catalyzed A³ Coupling Conditions
| Catalyst | Aldehyde Type | Conditions | Key Advantages |
|---|---|---|---|
| Iron(III) chloride | Aliphatic & Aromatic | Neat, Air | High efficiency, No co-catalyst needed, Works well with aliphatic aldehydes. researchgate.net |
Solvent-Free and Green Chemistry Approaches
In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free synthetic methods for propargylamines. rsc.org The A³ and KA² coupling reactions are particularly amenable to solvent-free conditions, often leading to higher yields and easier product purification. researchgate.netnih.gov
Various heterogeneous catalysts have been developed that are highly efficient under solvent-free conditions and can be easily recovered and reused. Examples include:
Impregnated copper on magnetite : This catalyst requires a low loading (0.1%) and operates at 120 °C under solvent-free conditions. rsc.org
Silica supported copper catalyst : A 1 mol% loading of this catalyst at 80 °C under solvent-free conditions gives excellent results, and the catalyst can be recycled up to 15 times. rsc.org
Biomass-derived copper catalyst (Cu/C) : This catalyst has shown high efficiency for A³ coupling under solvent-free conditions, with cyclic, acyclic, and secondary amines providing good yields. rsc.orgresearchgate.net
Copper-functionalized MIL-101(Cr) : This metal-organic framework (MOF) based catalyst demonstrates high activity in solvent-free A³ coupling reactions, offering benefits like low catalyst loading and reusability. nih.gov
KA²-Coupling Reactions (Ketone-Amine-Alkyne)
The KA²-coupling reaction is an analogue of the A³-coupling, where a ketone is used instead of an aldehyde to produce α-tertiary propargylamines bearing a quaternary carbon center. bohrium.comresearchgate.net This reaction is inherently more challenging due to the lower reactivity of ketones and the steric hindrance of the intermediate ketimine compared to aldimines. bohrium.combohrium.com
Despite these challenges, several catalytic systems have been successfully developed. Transition metals like gold, copper, silver, and zinc are commonly used to catalyze the KA² coupling. bohrium.comresearchgate.net For example, a copper(II) chloride catalyzed three-component coupling of cyclohexanone, amines, and alkynes proceeds effectively at 110 °C under solvent-free conditions with a 5 mol% catalyst loading. nih.gov Another system employs a combination of Ti(OEt)₄ and CuCl₂ for the reaction between an amine, an acyclic ketone, and a 1-alkyne. nih.gov The development of efficient catalysts for the KA² reaction is a significant area of research as it provides access to structurally complex and valuable quaternary propargylamines. bohrium.com
Decarboxylative A³-Coupling Approaches
Decarboxylative coupling reactions offer an alternative to using volatile and sometimes hazardous terminal alkynes. In this approach, stable and easily handleable alkynyl carboxylic acids are used as alkyne surrogates. researchgate.net The reaction proceeds via in situ decarboxylation to generate the active metal acetylide intermediate. acs.org
This methodology has been successfully applied to both A³ and KA² couplings. A notable advancement is the development of a metal- and solvent-free decarboxylative A³-coupling of ortho-hydroxybenzaldehydes, secondary amines, and alkynoic acids. acs.org A metal-free method using paraformaldehyde as the aldehyde source has also been reported. organic-chemistry.orgrsc.org Copper-based catalysts, such as CuO/Fe₂O₃, have been shown to be effective for both decarboxylative A³ and KA² couplings under neat conditions at 110 °C. nih.gov This approach enhances the safety and practicality of propargylamine synthesis by avoiding the direct use of gaseous alkynes. researchgate.net
Stereoselective Synthesis of Propargylamines
The synthesis of chiral propargylamines is of great importance as these molecules are key building blocks for numerous pharmaceuticals and biologically active compounds. researchgate.netnih.gov Stereoselective synthesis aims to control the formation of a specific enantiomer or diastereomer. Many strategies have been developed, primarily involving the use of chiral catalysts or auxiliaries. acs.org
Key approaches include:
Catalytic Asymmetric Alkynylation of Imines : This is a classic method where a pre-formed or in situ generated imine reacts with an alkyne in the presence of a chiral catalyst. researchgate.net
Asymmetric A³ Coupling (AA³) : This involves the one-pot reaction of an aldehyde, amine, and alkyne with a chiral catalyst to directly produce an enantiomerically enriched propargylamine. nih.gov
Addition to Chiral Imines : The use of chiral N-tert-butanesulfinyl imines allows for highly diastereoselective addition of lithiated alkynes, yielding chiral propargylamines with excellent stereocontrol. acs.org
These methods often employ transition metal catalysts, such as copper or zirconium, paired with chiral ligands. organic-chemistry.orgresearchgate.net
Chiral Catalyst Development
The success of stereoselective propargylamine synthesis hinges on the development of effective chiral catalysts. A wide array of catalysts has been designed and successfully implemented.
Table 2: Examples of Chiral Catalysts for Propargylamine Synthesis
| Catalyst System | Ligand/Catalyst Type | Application | Achieved Selectivity |
|---|---|---|---|
| Copper(I) Complexes | Chiral tridentate ligands (e.g., Pybox) | Enantioselective A³-Coupling | High enantioselectivity. organic-chemistry.orgacs.org |
| Copper(I) Bromide | (R)-quinap | Diastereoselective A³-Coupling | Good yield and enantioselectivity. organic-chemistry.org |
| BINOL-based Ligands | Chiral amino alcohols | Addition of zinc acetylides to imines | High enantioselectivity. acs.org |
| Chiral Phosphoric Acids (CPA) | BINOL-derived Brønsted acids | Enantioselective Mannich reaction | High yields (up to 98%) and enantioselectivities (up to 95% ee). acs.orgorganic-chemistry.org |
The design of these catalysts often involves creating a well-defined chiral environment around the metal center. This is achieved through bidentate or tridentate ligands that coordinate to the metal, directing the approach of the substrates and controlling the stereochemical outcome of the reaction. organic-chemistry.orgacs.org The coupling of Brønsted acids with tunable ligands on copper catalysts, for example, allows for the generation of diverse chiral environments, enabling rapid screening for high enantioselectivity. organic-chemistry.org The continuous development of novel and more efficient chiral catalysts remains a key focus in synthetic organic chemistry. researchgate.net
Asymmetric Induction Strategies
The synthesis of enantiomerically pure propargylamines is of significant interest due to the stereospecific requirements of many biologically active molecules. For a quaternary propargylamine like 1,1-Diethyl-prop-2-ynylamine, achieving high stereoselectivity is a considerable challenge. Asymmetric induction strategies primarily revolve around the use of chiral catalysts in multicomponent reactions, such as the Ketone-Amine-Alkyne (KA2) coupling. rsc.org
The core principle involves creating a chiral environment during the crucial bond-forming step. This is typically accomplished by employing a metal catalyst, often copper-based, coordinated with a chiral ligand. nih.govorganic-chemistry.org The chiral catalyst complex preferentially directs the nucleophilic attack of the metal acetylide onto one of the two enantiotopic faces of the iminium ion intermediate, which is formed in situ from the reaction of a ketone and an amine.
Several classes of chiral ligands have proven effective in analogous copper-catalyzed enantioselective additions. These include BOX (bisoxazoline) and PYBOX (pyridine-bisoxazoline) ligands, as well as atropisomeric biaryl ligands like QUINAP. organic-chemistry.org The choice of ligand, metal salt, and reaction conditions is critical for achieving high enantiomeric excess (ee). The development of these catalytic systems allows for the direct conversion of prochiral starting materials into valuable, enantioenriched propargylamines. nih.gov
| Catalyst System | Typical Metal Center | Key Feature | Reported Efficacy (in analogous reactions) |
|---|---|---|---|
| Cu(I)/Pybox | Copper (I) | Readily available pyridine-bisoxazoline ligand. | High enantioselectivity in both aqueous and organic solvents. |
| Cu(I)/QUINAP | Copper (I) | Axially chiral P,N-ligand. | Good yields and enantioselectivity at room temperature. |
| Cu(II)/Ph-pybox | Copper (II) | Can be used in solvent-free, mechanochemical conditions. | Effective for enantioselective A3 coupling. rsc.org |
| B(C6F5)3/Cu-based complex | Copper | Cooperative Lewis acid catalysis for C-H activation. | High diastereo- and enantioselectivity for a variety of propargylamines. nih.gov |
Mechanochemical Synthesis of Propargylamines
Mechanochemistry, particularly ball-milling, has emerged as a powerful green chemistry tool for organic synthesis, offering a solvent-free alternative to conventional solution-phase reactions. rsc.org This technique is well-suited for the three-component synthesis of propargylamines. rsc.org In this method, the reactants (a ketone, an amine source, and an alkyne) are combined with a solid catalyst in a milling vessel containing grinding balls. The mechanical energy supplied by the milling process initiates and drives the chemical reaction.
The advantages of mechanochemical synthesis are numerous:
Reduced Solvent Use: It aligns with the principles of green chemistry by minimizing or eliminating the need for bulk organic solvents, thereby reducing waste. rsc.org
Energy Efficiency: It can reduce energy consumption compared to heating reactions in solution for extended periods. rsc.org
High Yields: A wide library of propargylamines has been synthesized in very good to excellent yields using this method. rsc.orgrsc.org
Rapid Reaction Times: Solvent-free enantioselective synthesis of propargylamines has been demonstrated to proceed within 60 minutes via ball-milling. rsc.org
Copper(II)-salen complexes and other copper salts have been shown to be effective catalysts for mechanochemical A3 and KA2 coupling reactions. rsc.org The process allows for the efficient construction of complex molecules with high structural diversity from simple starting materials. rsc.org
| Catalyst | Reaction Type | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Cu(II)-salen complexes | A3 Coupling | Ball-milling, solvent-free | Catalyst can be recovered and reused; provides excellent yields. | rsc.org |
| Cu(OTf)2/Ph-pybox | A3 Coupling | Ball-milling, 60 minutes | Allows for solvent-free enantioselective synthesis. | rsc.org |
| Impregnated Copper on Magnetite | A3 Coupling | Solvent-free, 120 °C | Catalyst is magnetically recoverable. | rsc.org |
| PS-PEG-BPy-CuBr2 | A3/KA2 Coupling | Solvent-free, ppm level catalyst loading | Extremely high turnover number and frequency. | acs.org |
Comparative Analysis of Synthetic Efficiency, Atom Economy, and Selectivity
When evaluating synthetic routes, modern chemistry emphasizes metrics that go beyond simple percentage yield. Atom economy, synthetic efficiency, and selectivity provide a more holistic view of a method's sustainability and practicality. wjpps.comnumberanalytics.com
Atom Economy is a theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. jocpr.com Multicomponent reactions like the A3 and KA2 couplings are inherently atom-economical. phytojournal.comresearchgate.net For the synthesis of the free base of 1,1-Diethyl-prop-2-ynylamine (3-amino-3-ethylpent-1-yne) via a KA2 coupling of diethyl ketone, ammonia (B1221849), and acetylene, the only byproduct is a single molecule of water, leading to a high theoretical atom economy.
Synthetic Efficiency considers practical factors such as reaction time, ease of setup, operational simplicity, and energy requirements.
Traditional Methods: Older, multi-step methods for synthesizing propargylamines, such as the reaction of metal acetylides with pre-formed imines or the amination of propargylic halides, often suffer from lower efficiency. nih.gov They may require harsh, moisture-sensitive reagents and generate significant waste. researchgate.net
Catalytic Multicomponent Reactions (A3/KA2): These one-pot procedures represent a significant leap in efficiency. libretexts.org They combine multiple bond-forming events in a single step, reducing time, resource use, and waste generation. phytojournal.com
Mechanochemical Synthesis: This approach further enhances efficiency by often reducing reaction times and eliminating the need for solvent workup, which simplifies purification. rsc.orgrsc.org
Selectivity refers to the ability of a reaction to produce the desired product preferentially over other possible isomers or byproducts. In the context of 1,1-Diethyl-prop-2-ynylamine synthesis, achieving high chemoselectivity (favoring the desired coupling over side reactions) and, in asymmetric variants, high enantioselectivity is paramount. Modern catalytic systems, particularly those using well-defined copper or other transition metal complexes, offer excellent control over selectivity. acs.orgmdpi.com
| Synthetic Method | Typical Yield | Atom Economy | Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Traditional Alkylation/Imine Addition | Variable | Low to Moderate | Variable | Well-established procedures. | Multi-step, harsh reagents, stoichiometric waste. nih.govresearchgate.net |
| Catalytic KA2 Coupling (Solution) | Good to Excellent | High to Excellent | High | One-pot, high atom economy, operational simplicity. phytojournal.comlibretexts.org | Requires bulk solvent, heating may be needed. |
| Mechanochemical KA2 Coupling | Very Good to Excellent | High to Excellent | High | Solvent-free, reduced energy, rapid, highly sustainable. rsc.orgacs.org | Requires specialized milling equipment. rsc.org |
Reactivity and Chemical Transformations of 1,1 Diethyl Prop 2 Ynylamine Hydrochloride
Cycloaddition Reactions
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Among these, the reactions involving alkynes are particularly significant for creating diverse heterocyclic structures.
Huisgen 1,3-Dipolar Cycloadditions (Click Chemistry)
The Huisgen 1,3-dipolar cycloaddition is a cornerstone of click chemistry, describing the reaction between a 1,3-dipole (like an azide) and a dipolarophile (like an alkyne) to form a five-membered heterocycle. organic-chemistry.orgnih.govwikipedia.org This reaction is known for its high efficiency and broad functional group tolerance.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly popular variant of the Huisgen cycloaddition that proceeds with high regioselectivity to exclusively yield 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.govresearchgate.net The reaction is typically carried out using a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. The catalytic cycle involves the formation of a copper acetylide intermediate, which then reacts with an azide (B81097).
While terminal alkynes are common substrates for this reaction, there is no specific data available in the scientific literature detailing the participation of 1,1-Diethyl-prop-2-ynylamine hydrochloride in CuAAC reactions. General conditions for such a reaction would involve a copper(I) catalyst, an azide partner, and a suitable solvent system.
Table 1: General Parameters for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
| Parameter | Description |
|---|---|
| Alkyne Substrate | Typically a terminal alkyne. |
| Azide Substrate | A wide range of organic azides can be used. |
| Catalyst | Commonly Cu(I) salts (e.g., CuI, CuBr) or Cu(II) salts with a reducing agent (e.g., CuSO₄ + Sodium Ascorbate). |
| Ligands | Often used to stabilize the Cu(I) catalyst and accelerate the reaction (e.g., TBTA, THPTA). |
| Solvents | A variety of solvents can be used, including t-BuOH/H₂O, DMSO, and DMF. |
| Temperature | Typically proceeds at room temperature. |
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a metal-free alternative to CuAAC. This reaction utilizes a strained cycloalkyne, where the ring strain provides the driving force for the reaction with an azide. This bioorthogonal reaction is widely used in chemical biology for labeling biomolecules without the need for a toxic metal catalyst.
As this compound is a linear alkyne, it would not participate as the strained component in a SPAAC reaction. It could potentially react with a strained cycloalkyne, but no such studies have been reported.
[2+2+2] Cyclotrimerization Reactions
[2+2+2] Cyclotrimerization is a powerful method for the synthesis of substituted benzene (B151609) rings from three alkyne molecules. This reaction is typically catalyzed by transition metals such as cobalt, rhodium, nickel, or ruthenium. The mechanism generally involves the formation of a metallacyclopentadiene intermediate, which then undergoes insertion of a third alkyne molecule to form the aromatic ring.
There is no information available in the scientific literature regarding the [2+2+2] cyclotrimerization of this compound, either as a self-cyclotrimerization or a co-cyclotrimerization with other alkynes.
Metal-Catalyzed Coupling and Cyclization Reactions
Metal-catalyzed reactions are fundamental in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Hydroamination Reactions
Hydroamination involves the addition of an N-H bond of an amine across a carbon-carbon multiple bond, such as an alkyne. This atom-economical reaction can be catalyzed by a variety of metals, including alkali metals, alkaline earth metals, lanthanides, and transition metals. The reaction can proceed via either an intermolecular or intramolecular pathway to yield enamines, imines, or amines. nih.gov
The intramolecular hydroamination of an aminoalkyne is a common strategy for the synthesis of nitrogen-containing heterocycles. For this compound, an intramolecular hydroamination would not be a direct pathway to a simple heterocycle due to the substitution pattern. An intermolecular hydroamination with another amine is theoretically possible. However, no studies on the metal-catalyzed hydroamination of this compound have been found in the reviewed literature.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Sodium ascorbate |
| Copper(I) iodide |
| Copper(I) bromide |
| Copper(II) sulfate |
| Tris(benzyltriazolylmethyl)amine (TBTA) |
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a powerful and widely utilized method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide. rsc.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nih.govresearchgate.net
Given its structure, 1,1-Diethyl-prop-2-ynylamine contains the requisite terminal alkyne functionality to participate in Sonogashira couplings. In a typical reaction, the terminal alkyne would react with an aryl or vinyl halide (Ar-X or R-CH=CH-X) to yield the corresponding disubstituted alkyne. The tertiary amine within the molecule could potentially serve as the base required for the catalytic cycle, although an external amine is often added.
General Reaction Scheme:
R-C≡CH + R'-X → R-C≡C-R' + HX
(Where R = -CH₂N(CH₂CH₃)₂, R' = Aryl or Vinyl, and X = I, Br, Cl, OTf)
The standard mechanism involves two interconnected catalytic cycles. nih.gov The palladium cycle involves oxidative addition of the aryl/vinyl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper(I) acetylide intermediate by reacting with the terminal alkyne in the presence of a base. nih.gov While specific studies detailing the use of 1,1-Diethyl-prop-2-ynylamine in Sonogashira reactions are not prevalent, its structure is amenable to this transformation, which is a cornerstone of modern synthetic chemistry for creating complex molecules. researchgate.netresearchgate.net
| Component | Example | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for C-C bond formation |
| Copper(I) Co-catalyst | CuI | Facilitates formation of the reactive acetylide |
| Base | Triethylamine, Diisopropylamine | Deprotonates the terminal alkyne |
| Solvent | THF, DMF, Toluene | Dissolves reactants and facilitates reaction |
Pauson-Khand Reactions
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgnih.gov This transformation is typically mediated by a metal carbonyl complex, most classically dicobalt octacarbonyl (Co₂(CO)₈). scripps.edumdpi.com
The terminal alkyne of 1,1-Diethyl-prop-2-ynylamine makes it a suitable substrate for the Pauson-Khand reaction. In an intermolecular reaction, it would be combined with an alkene partner and a source of carbon monoxide in the presence of a metal catalyst. The reaction can also be performed intramolecularly if the molecule contains both an alkyne and an alkene moiety. wikipedia.org The reaction typically begins with the formation of a stable hexacarbonyl dicobalt-alkyne complex. wikipedia.orgscripps.edu Subsequent coordination of the alkene, insertion of CO, and reductive elimination deliver the cyclopentenone product. wikipedia.org
Improvements to the reaction conditions include the use of promoters like tertiary amine N-oxides (e.g., NMO) to facilitate the reaction at lower temperatures. uwindsor.ca While cobalt is traditional, other metals such as rhodium, palladium, and iridium have also been developed as catalysts for this transformation. mdpi.com Although no specific examples involving 1,1-Diethyl-prop-2-ynylamine are documented in the provided sources, its alkyne group is the key reactive site for this powerful ring-forming methodology.
Intramolecular Cyclization to Heterocycles
The combination of an alkyne and a nucleophilic amine within the same molecule or in derivatives of 1,1-Diethyl-prop-2-ynylamine allows for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. These reactions are often promoted by transition metal catalysts that activate the alkyne towards nucleophilic attack.
Palladium catalysts are highly effective in promoting the cyclization of aminoalkynes. nih.gov For a derivative of 1,1-Diethyl-prop-2-ynylamine, such as one where the amine is part of a larger structure containing an appropriately positioned nucleophile or electrophile, palladium catalysis could induce cyclization. For instance, in aza-Wacker-type reactions, a palladium(II) catalyst can activate a nearby olefin, leading to intramolecular nucleophilic attack by an amine or amide nitrogen to form a new C-N bond and a heterocyclic ring. nih.govsemanticscholar.org While the parent compound itself is not primed for a simple intramolecular cyclization, its derivatives can be designed as precursors for complex heterocyclic systems via palladium catalysis.
Gold catalysts, particularly Au(I) and Au(III) complexes, have emerged as exceptionally powerful tools for activating alkynes toward nucleophilic attack. beilstein-journals.orgbeilstein-journals.org The high affinity of gold for the carbon-carbon triple bond renders it highly electrophilic, facilitating intramolecular cyclization. A suitably functionalized derivative of 1,1-Diethyl-prop-2-ynylamine could undergo gold-catalyzed cyclization to generate a variety of N-heterocycles. rsc.orgrsc.org For example, an aminoalkyne tethered to an enaminone has been shown to undergo gold-catalyzed 6-endo-dig cyclization to construct dihydro[c] wikipedia.orgmdpi.comnaphthyridine scaffolds. rsc.org The reaction proceeds under mild conditions and demonstrates the utility of gold catalysis in complex heterocycle synthesis from propargylamine-containing precursors. rsc.org
Nucleophilic and Electrophilic Reactivity of the Amine Moiety
The tertiary amine group in 1,1-Diethyl-prop-2-ynylamine features a nitrogen atom with a lone pair of electrons, making it both a nucleophile and a weak base.
As a nucleophile, the amine can react with a wide range of electrophiles. chemguide.co.uk A classic example is the Sₙ2 reaction with alkyl halides. youtube.com The nitrogen atom can attack the electrophilic carbon of an alkyl halide, displacing the halide and forming a quaternary ammonium (B1175870) salt. chemguide.co.uklibretexts.org This alkylation reaction can sometimes be difficult to control, as the product amine can also be nucleophilic, potentially leading to multiple alkylations. masterorganicchemistry.com
| Electrophile | Product Type | General Reaction |
|---|---|---|
| Alkyl Halide (R'-X) | Quaternary Ammonium Salt | R₃N + R'-X → [R₃NR']⁺X⁻ |
| Acyl Chloride (R'COCl) | (Unstable acylammonium salt) | R₃N + R'COCl → [R₃NCOR']⁺Cl⁻ |
| Proton (H⁺) | Ammonium Salt | R₃N + H⁺ → [R₃NH]⁺ |
The amine also reacts readily with acyl chlorides and acid anhydrides. chemguide.co.uk Furthermore, as a base, the amine can be protonated by acids to form the corresponding ammonium salt, which is the form specified by "this compound". The nucleophilicity of amines is a fundamental aspect of their chemistry, with tertiary amines generally being good nucleophiles, though their reactivity can be tempered by steric hindrance. masterorganicchemistry.commasterorganicchemistry.com
The amine moiety itself is not typically considered an electrophile. Electrophilic reactivity would require the nitrogen to be part of a system that withdraws electron density, such as in a nitroso or nitronium species, which are not relevant to the structure of 1,1-Diethyl-prop-2-ynylamine under normal conditions.
Functional Group Interconversions and Derivatizations
The unique structure of 1,1-Diethyl-prop-2-ynylamine, a propargylamine (B41283), makes it a valuable building block for the synthesis of more complex molecules, particularly various heterocyclic systems. researchgate.netacs.org Functional group interconversions can target the alkyne moiety, the amine group, or involve both in cyclization and isomerization reactions.
One of the prominent reaction pathways for propargylamines is their conversion into heterocyclic structures. acs.orgnih.gov For instance, under palladium catalysis, propargylamines can undergo cyclization to furnish quinoline (B57606) derivatives. mdpi.comnih.gov While the specific substrate 1,1-Diethyl-prop-2-ynylamine has not been extensively reported in this context, analogous structures readily participate in such transformations. The reaction typically involves the coupling of the propargylamine with an aryl halide, followed by an intramolecular cyclization.
Base-promoted isomerization represents another significant transformation, converting propargylamines into synthetically useful 1-azadienes. mdpi.comnih.gov This process involves the rearrangement of the carbon-carbon triple bond in conjugation with the nitrogen atom.
The terminal alkyne offers a rich site for derivatization. Deprotonation with a strong base generates a nucleophilic acetylide, which can react with various electrophiles. This allows for the introduction of a wide range of substituents at the terminal carbon of the alkyne. Common derivatizations include alkylation, silylation, and coupling reactions like the Sonogashira coupling.
Below is a table summarizing potential derivatization reactions for 1,1-Diethyl-prop-2-ynylamine based on the known reactivity of propargylamines.
| Reaction Type | Reagents and Conditions | Expected Product |
| Alkyne Derivatization | ||
| Alkylation | 1. n-BuLi, THF, -78 °C; 2. R-X | 1,1-Diethyl-1-(alk-2-ynyl)amine |
| Silylation | 1. n-BuLi, THF, -78 °C; 2. R3Si-Cl | 1,1-Diethyl-1-(trimethylsilylprop-2-ynyl)amine |
| Sonogashira Coupling | Ar-I, Pd(PPh3)2Cl2, CuI, Et3N | 1-Aryl-3-(1,1-diethylamino)propyne |
| Amine Derivatization | ||
| Quaternization | CH3I, MeCN | 1,1-Diethyl-N-methyl-prop-2-yn-1-aminium iodide |
| Oxidation | m-CPBA, CH2Cl2 | 1,1-Diethyl-prop-2-ynylamine N-oxide |
| Cyclization/Isomerization | ||
| Quinoline Synthesis | Ar-I, Pd(OAc)2, toluene, 80 °C | Substituted quinoline |
| 1-Azadiene Formation | Bu4NOAc, CH3CN, 80 °C | Substituted 1-azadiene |
Radical Reactions and Photoredox Catalysis
The involvement of propargylamines in radical reactions and photoredox catalysis is an expanding area of synthetic chemistry. The alkyne functionality of 1,1-Diethyl-prop-2-ynylamine is susceptible to radical additions. For example, under visible-light photoredox conditions, thiol-yne reactions can proceed, leading to the formation of vinyl sulfides. researchgate.net This transformation typically involves the generation of a thiyl radical from a thiol precursor, which then adds across the carbon-carbon triple bond.
Photoredox catalysis can also be employed to generate radical species that can react with the propargylamine scaffold. For instance, the combination of a photocatalyst and a suitable radical precursor can initiate cascade reactions, such as addition-cyclization sequences, to construct complex molecular architectures. researchgate.net While specific examples with 1,1-Diethyl-prop-2-ynylamine are not prevalent in the literature, the general reactivity patterns of propargylamines suggest its potential as a substrate in such transformations.
The tertiary amine group can also participate in photoredox-mediated reactions. For example, through single-electron oxidation, an aminium radical cation can be formed, which can then undergo further reactions, such as C-H functionalization adjacent to the nitrogen atom. This approach allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds at the α-position to the amine.
The table below outlines potential radical and photoredox-catalyzed reactions involving a generic propargylamine structure, which would be applicable to 1,1-Diethyl-prop-2-ynylamine.
| Reaction Type | Reagents and Conditions | Expected Product Type |
| Radical Addition to Alkyne | ||
| Thiol-yne Reaction | R-SH, photocatalyst (e.g., Ru(bpy)3Cl2), visible light | Vinyl sulfide |
| Radical Cyclization | Radical initiator (e.g., AIBN), suitable tethered radical precursor | Cyclic product |
| Photoredox-Mediated Amine Functionalization | ||
| α-C-H Functionalization | Photocatalyst, oxidant, nucleophile | α-Substituted propargylamine |
| Propargylation of Aldehydes | [Cp2TiCl2], photocatalyst, visible light | Homopropargylic alcohol |
Advanced Applications of 1,1 Diethyl Prop 2 Ynylamine Hydrochloride in Chemical Synthesis
Synthesis of Heterocyclic Scaffolds
1,1-Diethyl-prop-2-ynylamine hydrochloride serves as a versatile building block in the synthesis of a variety of heterocyclic scaffolds. Its unique structure, featuring a terminal alkyne and a tertiary amine, allows for a range of chemical transformations, making it a valuable precursor in the construction of complex molecular architectures. The presence of the diethyl groups on the carbon adjacent to the nitrogen atom introduces specific steric and electronic effects that can influence the reactivity and selectivity of cyclization reactions.
Pyrroles and Quinolines
The synthesis of pyrrole (B145914) and quinoline (B57606) frameworks can be achieved through various methods where propargylamine (B41283) derivatives are key starting materials. While direct experimental data for this compound in these specific syntheses is not extensively documented in readily available literature, the known reactivity of similar propargylamines suggests its potential utility in established synthetic routes.
For instance, the Paal-Knorr synthesis, a classical method for pyrrole formation, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. Propargylamines can be utilized in modified versions of this reaction. Furthermore, multicomponent reactions offer a powerful strategy for the one-pot synthesis of highly substituted pyrroles, and propargylamines are often employed as one of the key components.
Quinoline synthesis often involves the cyclization of anilines with α,β-unsaturated carbonyl compounds (Skraup and Doebner-von Miller reactions) or with 1,3-dicarbonyl compounds (Combes reaction). nih.govmdpi.com The propargyl group can be incorporated into precursors for these cyclizations. For example, anilines bearing a propargyl ether or related functionalities can undergo intramolecular cyclization to form quinoline derivatives. The Gould-Jacobs reaction, which utilizes anilines and diethyl 2-(ethoxymethylene)malonate, is another key method for constructing the 4-hydroxyquinoline (B1666331) scaffold. nih.govmdpi.com
| Reaction Name | Description | Potential Role of 1,1-Diethyl-prop-2-ynylamine |
| Paal-Knorr Pyrrole Synthesis | Condensation of a 1,4-dicarbonyl compound with an amine. | As the amine component, leading to N-substituted pyrroles. |
| Multicomponent Pyrrole Synthesis | One-pot reaction involving multiple starting materials to form a pyrrole ring. | As a key building block contributing the nitrogen atom and a side chain. |
| Skraup/Doebner-von Miller Quinoline Synthesis | Reaction of anilines with glycerol (B35011) or α,β-unsaturated carbonyls. | As a precursor to modified anilines or carbonyl compounds. |
| Combes Quinoline Synthesis | Acid-catalyzed reaction of anilines with 1,3-dicarbonyl compounds. | As a precursor to modified anilines or dicarbonyl compounds. |
| Gould-Jacobs Quinoline Synthesis | Reaction of anilines with diethyl 2-(ethoxymethylene)malonate. nih.govmdpi.com | As a precursor to substituted anilines. |
Imidazoles and Oxazoles
The synthesis of imidazoles often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine (Radziszewski synthesis). Propargylamines can serve as the amine source in such reactions.
Oxazoles can be synthesized through various routes, including the Robinson-Gabriel synthesis from 2-acylamino-ketones and the van Leusen reaction from aldehydes and tosylmethyl isocyanide (TosMIC). nih.gov Propargylamides, derived from the acylation of propargylamines, are valuable precursors for oxazole (B20620) synthesis through cycloisomerization reactions, often catalyzed by transition metals. The reaction of carboxylic acids with propargylamines can also lead to the formation of oxazoline (B21484) intermediates, which can be subsequently oxidized to oxazoles. ijpsonline.comnih.gov
| Heterocycle | General Synthetic Strategy | Potential Role of 1,1-Diethyl-prop-2-ynylamine |
| Imidazoles | Condensation of a 1,2-dicarbonyl, an aldehyde, and an amine. | As the amine component. |
| Oxazoles | Cycloisomerization of propargylamides. ijpsonline.comnih.gov | As the precursor to the corresponding propargylamide. |
| Oxazoles | Reaction of carboxylic acids with amino alcohols. | As a precursor to a propargyl-substituted amino alcohol. |
Indoles and Indolizines
The Fischer indole (B1671886) synthesis is a cornerstone method for indole formation, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov While not a direct precursor, 1,1-diethyl-prop-2-ynylamine could be incorporated into the ketone or aldehyde starting material to introduce a propargyl-containing side chain into the final indole product.
Indolizines, which consist of a fused pyridine (B92270) and pyrrole ring system, can be synthesized through 1,3-dipolar cycloaddition reactions of pyridinium (B92312) ylides with alkynes. ijettjournal.orgjbclinpharm.org The alkyne component in this reaction could potentially be 1,1-diethyl-prop-2-ynylamine. Additionally, transition metal-catalyzed cycloisomerization of pyridines bearing a propargyl group at the 2-position is a common strategy for constructing the indolizine (B1195054) core. organic-chemistry.org
| Heterocycle | Key Synthetic Method | Potential Application of 1,1-Diethyl-prop-2-ynylamine |
| Indoles | Fischer Indole Synthesis nih.gov | As a component of the aldehyde or ketone reactant. |
| Indolizines | 1,3-Dipolar Cycloaddition ijettjournal.orgjbclinpharm.org | As the dipolarophile (alkyne component). |
| Indolizines | Cycloisomerization of 2-propargylpyridines organic-chemistry.org | As a precursor to the substituted 2-propargylpyridine. |
Triazoles
The most prominent method for the synthesis of 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne. This reaction, particularly the copper(I)-catalyzed version (CuAAC or "click chemistry"), is highly efficient and regioselective, affording 1,4-disubstituted triazoles. mdpi.com this compound, with its terminal alkyne functionality, is an ideal substrate for this reaction, allowing for the introduction of the diethylaminomethyl substituent into the triazole ring. Various catalysts, including copper, ruthenium, and silver, can be employed to control the regioselectivity of the cycloaddition. mdpi.com
| Reaction | Catalyst | Regioselectivity |
| Azide-Alkyne Cycloaddition | Copper(I) mdpi.com | 1,4-disubstituted |
| Azide-Alkyne Cycloaddition | Ruthenium(II) mdpi.com | 1,5-disubstituted |
| Azide-Alkyne Cycloaddition | Silver(I) mdpi.com | Varies with conditions |
Pyrazines
Pyrazine (B50134) rings are typically formed through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. While not a direct component in this classical synthesis, 1,1-diethyl-prop-2-ynylamine could be used to functionalize either the diamine or the dicarbonyl precursor to introduce the diethylaminomethylpropargyl group into the final pyrazine structure.
Role in Complex Molecule Construction
The utility of this compound extends beyond the synthesis of simple heterocyclic scaffolds. Its functional handles—the alkyne and the amine—make it a valuable building block for the construction of more complex molecules. The alkyne group can participate in a variety of carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, allowing for the extension of carbon chains and the formation of conjugated systems.
The tertiary amine can act as a directing group in certain reactions or be quaternized to introduce a positive charge, which can be useful for modulating the solubility or biological activity of a molecule. The hydrochloride salt form enhances the compound's stability and ease of handling. This combination of functionalities allows for the strategic incorporation of the diethylaminomethylpropargyl moiety into larger, more intricate molecular frameworks, which is of significant interest in the fields of medicinal chemistry and materials science.
Precursors for Polyfunctional Aminoderivatives
This compound serves as a precursor for a wide array of polyfunctional amino derivatives through various cyclization and addition reactions. The inherent reactivity of the propargylamine moiety, containing a nucleophilic amino group, an electrophilic triple bond, and an acidic methylene (B1212753) group, allows for its transformation into several important heterocyclic scaffolds. nih.govresearchgate.net
One of the prominent applications is in the synthesis of substituted pyrroles . The Paal-Knorr synthesis, a classic method for pyrrole formation, can be adapted for propargylamine derivatives. uctm.edumdpi.com This typically involves the reaction of a 1,4-dicarbonyl compound with the primary or secondary amine derived from the hydrochloride salt, leading to the formation of the pyrrole ring. uctm.edu Additionally, metal-catalyzed cyclization reactions of propargylamines with various partners provide access to polysubstituted pyrroles. uctm.edursc.org
Another significant class of compounds synthesized from propargylamines are oxazoles . These five-membered heterocyclic compounds can be prepared through the cyclization of N-propargylamides, which are readily formed from the parent amine. rsc.orgorganic-chemistry.org For instance, N,1,1-tricarbonylated propargylamines can undergo ring closure to yield 2,5-disubstituted oxazole-4-carboxylates. nih.govbeilstein-journals.org This transformation can be initiated by a base like butyllithium (B86547) or by heating with ammonium (B1175870) acetate (B1210297). nih.gov Metal-free cyclization of N-propargylamides promoted by reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) also provides an efficient route to oxazolines and oxazoles. rsc.org
Furthermore, propargylamines are key intermediates in the synthesis of β-lactams , a class of compounds of significant medicinal importance. encyclopedia.puborganicreactions.orgnih.gov The Kinugasa reaction, involving the cycloaddition of a nitrone with a terminal alkyne, is a notable method for preparing 4-substituted β-lactams from propargylamine derivatives. organic-chemistry.org
The versatility of 1,1-diethyl-prop-2-ynylamine as a precursor is summarized in the table below, highlighting the types of polyfunctional aminoderivatives that can be synthesized.
| Precursor | Reaction Type | Resulting Heterocycle | Key Reagents/Conditions |
| 1,1-Diethyl-prop-2-ynylamine | Paal-Knorr Synthesis | Substituted Pyrroles | 1,4-Dicarbonyl compounds, acid or base catalysis |
| N-Acyl-1,1-diethyl-prop-2-ynylamine | Cyclization | Substituted Oxazoles | Base (e.g., BuLi) or heat with ammonium acetate |
| 1,1-Diethyl-prop-2-ynylamine | Kinugasa Reaction | β-Lactams | Nitrones, copper catalysis |
Scaffolds for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecule libraries to explore large areas of chemical space for the discovery of new bioactive compounds. nih.govrsc.orgcam.ac.uk The ability to generate multiple molecular scaffolds from a common starting material is a key principle in DOS. cam.ac.uk this compound, with its multiple reactive sites, is an ideal starting point for the construction of such libraries.
The propargylamine scaffold allows for diversification at several positions. The terminal alkyne can be functionalized through various coupling reactions, such as the Sonogashira or Glaser coupling, to introduce a wide range of substituents. The amine functionality can be acylated, alkylated, or used in multicomponent reactions to build complexity. Moreover, the entire propargylamine unit can act as a linchpin in assembling more complex molecular architectures. mskcc.org
Libraries based on propargylamine scaffolds can be designed to exhibit significant scaffold diversity . By carefully choosing the reaction pathways, the core structure can be transformed into a variety of heterocyclic systems, as discussed in the previous section (pyrroles, oxazoles, β-lactams, etc.). This variation in the underlying molecular framework is crucial for generating functionally diverse libraries, as different scaffolds will present functional groups in distinct three-dimensional arrangements. cam.ac.ukcam.ac.uk
An example of a DOS strategy could involve a "build/couple/pair" approach where this compound serves as a key building block. In the "build" phase, the amine is functionalized. In the "couple" phase, the alkyne is reacted with other building blocks. Finally, in the "pair" phase, intramolecular reactions are used to generate a diverse set of cyclic scaffolds.
| DOS Strategy | Role of 1,1-Diethyl-prop-2-ynylamine | Potential for Diversity |
| Build/Couple/Pair | Key building block | Scaffold, stereochemical, and appendage diversity |
| Reagent-Based Diversification | Pluripotent functional group | Transformation into distinct molecular scaffolds |
| Multicomponent Reactions | Amine and alkyne components | Rapid generation of complex and diverse structures |
Formation of Functionalized 1-Azadienes
A recent and significant application of propargylamines is their highly selective, base-promoted isomerization into functionalized 1-azadienes. mdpi.com This transformation provides a straightforward and atom-economical route to these synthetically valuable intermediates. The reaction is typically promoted by a base such as tetrabutylammonium (B224687) acetate (Bu₄NOAc) in a solvent like acetonitrile (B52724) at elevated temperatures. mdpi.com
The proposed mechanism involves the deprotonation of the propargylic proton by the base, followed by a series of tautomerizations that ultimately lead to the formation of the conjugated 1-azadiene system. This reaction demonstrates good functional group tolerance, allowing for the presence of various substituents on the propargylamine starting material. mdpi.com
The resulting 1-azadienes are versatile intermediates that can participate in a range of subsequent reactions. For instance, they can undergo a [4+2]-formal cycloaddition reaction with dienophiles like homophthalic anhydride (B1165640) to produce medicinally relevant dihydropyridin-2(1H)-ones in good yields. mdpi.com This two-step, one-pot procedure, starting from the propargylamine, highlights the synthetic utility of this methodology.
The table below summarizes the key aspects of the formation of functionalized 1-azadienes from propargylamines.
| Reaction | Key Reagents | Solvent | Temperature | Product |
| Isomerization of Propargylamine | Tetrabutylammonium acetate (Bu₄NOAc) | Acetonitrile (CH₃CN) | 80 °C | Functionalized 1-Azadiene |
Applications in Material Science and Polymer Chemistry
The presence of the reactive alkyne functionality in this compound makes it a valuable monomer for the synthesis of advanced polymers and functional materials. The triple bond can undergo various polymerization reactions, and the amine group can be used to introduce specific functionalities or to influence the material's properties.
Synthesis of Advanced Polymeric Structures
Propargylamines can be polymerized through their alkyne groups to create polymers with unique structures and properties. The polymerization can be initiated by thermal treatment or by using various catalysts. The resulting polymers often possess a conjugated backbone, which can impart interesting electronic and optical properties.
One notable application is in the synthesis of high-performance benzoxazine (B1645224) resins . rsc.org Propargylamine can be used as the amine source in the synthesis of benzoxazine monomers. These monomers, which also contain a reactive propargyl group, can undergo a dual polymerization process involving the ring-opening of the oxazine (B8389632) ring and the polymerization of the ethynyl (B1212043) group. rsc.org This leads to highly cross-linked thermosets with excellent thermal stability. For example, a thermoset derived from a tris-propargyl-containing benzoxazine monomer exhibited a peak degradation temperature of 418 °C and a high char yield. rsc.org
The incorporation of the propargylamine moiety can also lower the polymerization temperature of benzoxazine resins compared to those synthesized from more common amines like aniline. rsc.org This is a significant advantage for processing and applications.
| Monomer System | Polymerization Mechanism | Key Properties of Resulting Polymer |
| Propargyl-containing benzoxazines | Ring-opening polymerization and ethynyl polymerization | High thermal stability, high char yield, low flammability |
Development of Functional Materials
The versatility of this compound extends to the development of a variety of functional materials. The amine and alkyne groups can be independently or concertedly functionalized to tailor the material's properties for specific applications.
For example, propargylamine-based polymers can be modified to incorporate specific functional units, such as porphyrin fragments, to create photochemically active materials . revmaterialeplastice.ro These materials can exhibit interesting electron transfer properties upon irradiation. The presence of both porphyrin and propargylamine units in a polymer solution can promote complexation and influence the photochemical reactions. revmaterialeplastice.ro
Furthermore, propargylamines can be used to synthesize small molecules with polar aromatic substituents and terminal alkynes. mdpi.com These molecules can then be incorporated into hydrogel systems via the thiol-alkyne "click" reaction, leading to the development of more rigid and highly hydrogen-bonded hydrogels. mdpi.com
The amine functionality of 1,1-diethyl-prop-2-ynylamine can also be utilized in the synthesis of polyfunctional amine curing agents for epoxy resins. researchgate.net By reacting the amine with acrylate (B77674) compounds, it is possible to create curing agents with multiple amine groups, which can lead to epoxy polymers with high crosslink densities and improved mechanical properties such as flexural and impact strength. researchgate.net
| Application Area | Role of 1,1-Diethyl-prop-2-ynylamine | Resulting Functional Material |
| Photochemistry | Monomer for porphyrin-containing polymers | Photochemically active polymers |
| Hydrogels | Precursor for alkyne-functionalized small molecules | Cross-linked hydrogels with enhanced properties |
| Epoxy Resins | Component of polyfunctional amine curing agents | Epoxy polymers with improved mechanical strength |
Emerging Trends and Future Research Directions
Development of Sustainable and Green Synthetic Methodologies
The synthesis of propargylamines, including 1,1-Diethyl-prop-2-ynylamine, has traditionally relied on methods that are often not environmentally benign. nih.gov However, the principles of green chemistry are increasingly being applied to develop more sustainable synthetic routes. rsc.org A significant trend is the move towards solvent-free reaction conditions, which minimizes the use of hazardous organic solvents. nih.gov This approach not only reduces waste but can also lead to improved reaction kinetics and easier product isolation. nih.gov
Another key aspect of green synthetic methodologies is the use of renewable starting materials and energy-efficient reaction conditions, such as microwave or ultrasound irradiation. rsc.org For the synthesis of tertiary propargylamines, multicomponent reactions like the A³ (aldehyde-alkyne-amine) and KA² (ketone-alkyne-amine) couplings are inherently atom-economical and are being further optimized for sustainability. nih.govnih.gov The use of water as a solvent, where feasible, represents a significant advancement in the green synthesis of these compounds. rsc.org
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Propargylamines
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
| Solvents | Often uses toxic and volatile organic solvents. | Aims for solvent-free conditions or the use of benign solvents like water. nih.govrsc.org |
| Catalysts | May use stoichiometric or toxic metal catalysts. | Focuses on recyclable, non-toxic, and highly efficient catalysts. nih.gov |
| Energy | Often requires high temperatures and long reaction times. | Utilizes energy-efficient methods like microwave or ultrasonic irradiation. rsc.org |
| Atom Economy | Can involve multi-step syntheses with low atom economy. | Employs multicomponent reactions (e.g., A³ coupling) for high atom economy. researchgate.net |
| Waste | Generates significant amounts of chemical waste. | Designed to minimize waste generation. researchgate.net |
Exploration of Novel Catalytic Systems and Conditions
The development of novel catalytic systems is a cornerstone of modern organic synthesis, and the production of 1,1-Diethyl-prop-2-ynylamine and related compounds is no exception. Research is actively exploring a wide range of catalysts to improve efficiency, selectivity, and sustainability. researchgate.net Heterogeneous catalysts, in particular, are gaining traction due to their ease of separation and recyclability. nih.govresearchgate.net
Examples of innovative catalytic systems include:
Metal-Organic Frameworks (MOFs): These materials offer a high surface area and tunable porosity, making them excellent catalyst supports. Copper-functionalized MOFs, for instance, have shown high activity in A³ coupling reactions under solvent-free conditions. nih.govresearchgate.net
Nanoparticles: Metal nanoparticles, especially those of copper, gold, and silver, are effective catalysts for propargylamine (B41283) synthesis. rsc.orgresearchgate.net Their high surface-area-to-volume ratio often leads to enhanced catalytic activity.
Bimetallic Catalysts: The synergistic effects between two different metals can lead to catalytic systems with improved performance compared to their monometallic counterparts. researchgate.net
N-Heterocyclic Carbenes (NHCs): NHC complexes of silver and gold are emerging as powerful catalysts for A³ coupling reactions, offering high efficiency under mild conditions. rsc.orgresearchgate.net
The exploration of metal-free catalytic systems is also a significant area of research, aiming to completely avoid the use of potentially toxic and expensive metals. nih.gov
Expansion of Synthetic Utility in Complex Chemical Libraries
Propargylamines, with their reactive alkyne functionality, are valuable building blocks in combinatorial chemistry for the generation of diverse chemical libraries. researchgate.net The triple bond in 1,1-Diethyl-prop-2-ynylamine hydrochloride can participate in a variety of chemical transformations, allowing for the rapid diversification of molecular scaffolds.
Key reactions for library synthesis include:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction for linking molecules. Propargylamines are ideal substrates for this reaction, enabling the synthesis of complex triazole-containing compounds.
Cyclization Reactions: The propargylamine moiety can be a precursor to a wide range of heterocyclic compounds, such as quinolines, pyrroles, and oxazoles, which are prevalent in medicinal chemistry. researchgate.netmdpi.comresearchgate.net
Further Functionalization: The alkyne can be further functionalized through various reactions, including hydrogenation, hydration, and addition reactions, to introduce new functional groups and stereocenters.
The ability to readily synthesize a wide array of derivatives makes 1,1-Diethyl-prop-2-ynylamine a potentially valuable scaffold for drug discovery and materials science applications. researchgate.net
Advanced Computational Modeling for Deeper Mechanistic Insights
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanisms of chemical reactions. researchgate.netrsc.orgmdpi.comdntb.gov.ua For the synthesis of propargylamines, DFT calculations are being used to:
Elucidate Reaction Pathways: Computational studies can map out the energy profiles of different possible reaction mechanisms, helping to identify the most likely pathway. rsc.org
Understand Catalyst Activity: Modeling can provide insights into how catalysts interact with reactants and facilitate bond formation, aiding in the design of more efficient catalysts. mdpi.com
Predict Reactivity and Selectivity: Theoretical calculations can help predict how changes in substrates or catalysts will affect the outcome of a reaction, guiding experimental design. dntb.gov.ua
These computational insights are accelerating the development of new and improved synthetic methods for propargylamines by providing a detailed, atomic-level understanding of the underlying chemical processes. researchgate.net
Interdisciplinary Research at the Interface of Organic Chemistry and Related Fields
The unique structural features of propargylamines position them at the crossroads of several scientific disciplines. The future of research on compounds like this compound will likely involve increased collaboration between organic chemists and researchers in fields such as:
Medicinal Chemistry: Many propargylamine derivatives exhibit biological activity, and there is significant interest in exploring their potential as therapeutic agents, for example, in the context of neurodegenerative diseases. researchgate.netresearchgate.net
Materials Science: The rigid, linear structure of the propargyl group can be exploited in the design of novel polymers and functional materials. Their ability to undergo click reactions also makes them useful for surface modification and bioconjugation.
Chemical Biology: Propargylamines can be incorporated into biological molecules as chemical probes to study biological processes.
This interdisciplinary approach will be crucial for unlocking the full potential of 1,1-Diethyl-prop-2-ynylamine and its derivatives in a wide range of applications.
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm the amine and alkyne moieties. Chemical shifts for propargyl protons typically appear at δ 2.1–2.3 ppm .
- Mass spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak ([M+H]) and validates molecular weight .
- IR spectroscopy : Alkyne C≡C stretches (~2100 cm) and amine N-H bends (~3300 cm) confirm functional groups .
Advanced
For resolving spectral ambiguities (e.g., overlapping peaks), use 2D NMR (COSY, HSQC) or hyphenated techniques like LC-MS/MS. Contradictions in solubility data (e.g., missing values in ) necessitate validation via saturation shake-flask assays .
How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability)?
Advanced
Discrepancies often arise from varying experimental conditions. Methodological strategies include:
- Standardized protocols : Adopt OECD guidelines for measuring logP (shake-flask vs. HPLC) to ensure reproducibility .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring to identify hydrolysis-sensitive sites .
- Inter-laboratory validation : Collaborate to replicate results, as seen in pyridoxine hydrochloride studies .
What reaction mechanisms govern the compound’s stability under acidic or basic conditions?
Advanced
The tertiary amine and propargyl groups dictate reactivity:
- Acidic conditions : Protonation of the amine enhances water solubility but may induce alkyne hydration to ketones .
- Basic conditions : Deprotonation can lead to nucleophilic attack on the propargyl carbon, forming allenes or dimerization products.
- Mitigation : Buffer formulations (pH 4–6) and inert atmospheres (N) minimize degradation .
What pharmacological targets are plausible based on structural analogs?
Advanced
Structural analogs (e.g., benzofuran derivatives) suggest potential mechanisms:
- Neurotransmitter modulation : Tertiary amines may inhibit monoamine transporters (e.g., SERT, DAT) .
- Enzyme inhibition : Propargyl groups in analogues like selegiline target MAO-B; similar interactions are plausible .
- In vitro assays : Screen against neuronal cell lines (e.g., SH-SY5Y) using calcium flux or cAMP assays to identify activity .
How can synthetic routes be optimized for scalability without compromising enantiomeric purity?
Q. Advanced
- Catalysis : Use chiral catalysts (e.g., BINAP-metal complexes) in asymmetric synthesis to control stereochemistry .
- Flow chemistry : Continuous processing reduces batch variability, as demonstrated in thiamine hydrochloride production .
- DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., stoichiometry, mixing rate) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
